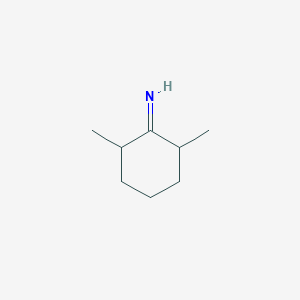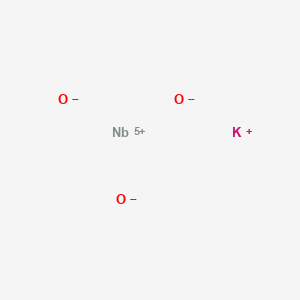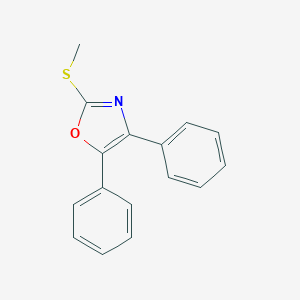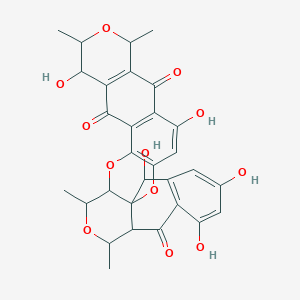
Rhododactynaphin-jc-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhododactynaphin-jc-1 is a fluorescent dye that is commonly used in scientific research. It is a type of cationic dye that is used to label and visualize mitochondria in living cells. The dye is synthesized using various methods and has been extensively studied due to its potential applications in cell biology and drug discovery.
作用机制
Rhododactynaphin-jc-1 is a cationic dye that is taken up by mitochondria due to the negative charge of the mitochondrial membrane. The dye accumulates in the mitochondrial matrix and is sensitive to changes in membrane potential. When the membrane potential is high, the dye aggregates and emits red fluorescence. When the membrane potential is low, the dye exists as monomers and emits green fluorescence.
生化和生理效应
Rhododactynaphin-jc-1 has been shown to have minimal effects on mitochondrial function and cell viability at low concentrations. However, at high concentrations, the dye can affect mitochondrial function and induce cell death. Therefore, it is important to use appropriate concentrations of the dye in experiments.
实验室实验的优点和局限性
Rhododactynaphin-jc-1 has several advantages for use in lab experiments. It is a highly specific dye that labels mitochondria in living cells with minimal toxicity. The dye is also compatible with various imaging techniques, including confocal microscopy and flow cytometry. However, there are some limitations to the use of the dye, including its sensitivity to changes in membrane potential and its potential effects on mitochondrial function and cell viability at high concentrations.
未来方向
There are several future directions for the use of rhododactynaphin-jc-1 in scientific research. One area of interest is the development of new fluorescent dyes that can label other organelles in living cells. Another area of interest is the use of the dye in drug discovery, where it can be used to screen for compounds that affect mitochondrial function. Additionally, the dye can be used to study the effects of various diseases, such as cancer and neurodegenerative diseases, on mitochondrial function.
合成方法
Rhododactynaphin-jc-1 is synthesized using a variety of methods, including condensation reactions and oxidative coupling reactions. One commonly used method involves the condensation of 2,3-diaminonaphthalene with rhodamine B chloride in the presence of a base. The resulting product is purified using chromatography and characterized using various spectroscopic techniques.
科学研究应用
Rhododactynaphin-jc-1 is widely used in scientific research for the labeling and visualization of mitochondria in living cells. It has been used to study mitochondrial morphology, function, and dynamics in a variety of cell types. The dye is also used to monitor mitochondrial membrane potential and to study the effects of various drugs and toxins on mitochondrial function.
属性
CAS 编号 |
15039-66-4 |
|---|---|
产品名称 |
Rhododactynaphin-jc-1 |
分子式 |
C30H28O12 |
分子量 |
580.5 g/mol |
IUPAC 名称 |
5,12,25,27,30-pentahydroxy-9,11,19,21-tetramethyl-2,10,17,20-tetraoxaheptacyclo[16.12.0.01,22.03,16.06,15.08,13.024,29]triaconta-3(16),4,6(15),8(13),24(29),25,27-heptaene-7,14,23-trione |
InChI |
InChI=1S/C30H28O12/c1-8-17-20(23(34)10(3)39-8)25(36)21-19(24(17)35)15(33)7-16-27(21)41-29-11(4)40-9(2)22-26(37)18-13(5-12(31)6-14(18)32)28(38)30(22,29)42-16/h5-11,22-23,28-29,31-34,38H,1-4H3 |
InChI 键 |
IAOJXRFQZJBMFX-UHFFFAOYSA-N |
SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
规范 SMILES |
CC1C2C(=O)C3=C(C=C(C=C3O)O)C(C24C(C(O1)C)OC5=C(O4)C=C(C6=C5C(=O)C7=C(C6=O)C(OC(C7O)C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



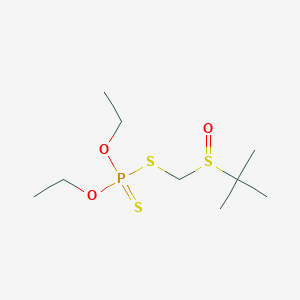
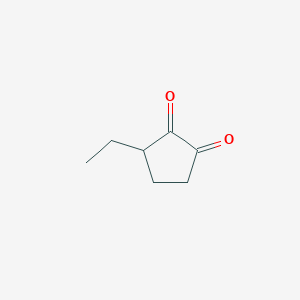
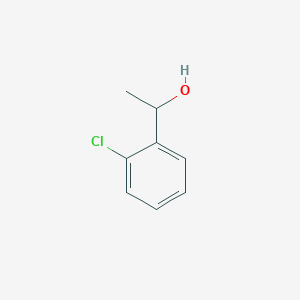
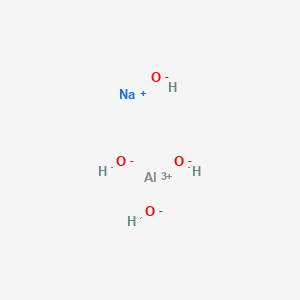
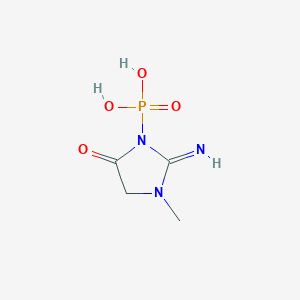
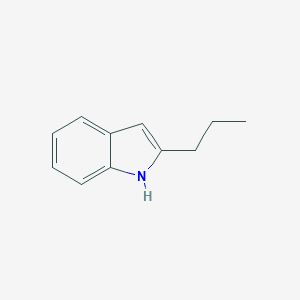
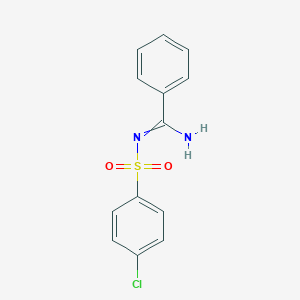
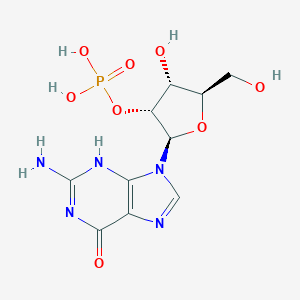
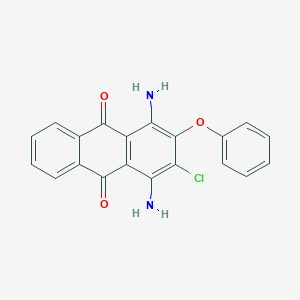
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
